molecular formula C16H18F3N3O3S B11580484 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide

Cat. No.: B11580484
M. Wt: 389.4 g/mol
InChI Key: XEMOEMROHJMDNG-UHFFFAOYSA-N
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Description

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a furan ring, a trifluoromethyl group, and a pyrimidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the furan and trifluoromethyl groups, and subsequent attachment of the butanamide moiety. Common synthetic routes may involve:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furan and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution or other suitable reactions.

    Attachment of the Butanamide Moiety: This step may involve amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(furan-2-yl)-6-(methyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide
  • 4-{[4-(furan-2-yl)-6-(ethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide

Uniqueness

The presence of the trifluoromethyl group in 4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyethyl)butanamide distinguishes it from similar compounds. This group imparts unique electronic properties, enhancing the compound’s reactivity and potential biological activity.

Properties

Molecular Formula

C16H18F3N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

4-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyethyl)butanamide

InChI

InChI=1S/C16H18F3N3O3S/c1-24-8-6-20-14(23)5-3-9-26-15-21-11(12-4-2-7-25-12)10-13(22-15)16(17,18)19/h2,4,7,10H,3,5-6,8-9H2,1H3,(H,20,23)

InChI Key

XEMOEMROHJMDNG-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CO2

Origin of Product

United States

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